7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
CAS No.: 1160263-58-0
Cat. No.: VC2813739
Molecular Formula: C17H10Cl3NO
Molecular Weight: 350.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160263-58-0 |
|---|---|
| Molecular Formula | C17H10Cl3NO |
| Molecular Weight | 350.6 g/mol |
| IUPAC Name | 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C17H10Cl3NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3 |
| Standard InChI Key | OMKXJZYGCVADPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl |
| Canonical SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride consists of a quinoline core with specific substitutions that define its unique chemical identity. According to PubChem, this compound has the molecular formula C17H10Cl3NO . The chemical structure features a quinoline nucleus with the following key structural elements:
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A chlorine atom at position 7 of the quinoline ring
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A 3-chlorophenyl group at position 2, featuring a chlorine atom at the meta position of the phenyl ring
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A methyl group at position 8 of the quinoline ring
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A carbonyl chloride (acyl chloride) group at position 4
These specific substitutions create a molecule with both reactive functional groups and relatively stable aromatic systems. The compound is registered with CAS number 1160263-58-0, as documented in multiple sources .
Physical and Chemical Properties
The physical and chemical properties of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride provide insight into its behavior in various environments and its potential for chemical reactions. Based on information available from PubChem, this compound has a molecular weight of 350.6 g/mol . The table below summarizes key computed properties of the compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 350.6 g/mol | |
| XLogP3-AA | 6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 348.982797 Da |
The high XLogP3-AA value of 6 indicates substantial lipophilicity, suggesting the compound would have limited water solubility but potentially good membrane permeability. This characteristic is particularly relevant for drug development, as it can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The absence of hydrogen bond donors and the presence of only two hydrogen bond acceptors further contribute to its lipophilic nature.
The carbonyl chloride group represents a highly reactive functional group, making this compound susceptible to nucleophilic attack and providing opportunities for derivatization through various chemical transformations. This reactivity is a key feature that makes the compound valuable as a synthetic intermediate in organic chemistry and medicinal chemistry.
Synthesis Methods
General Approaches to Quinoline Synthesis
Applications in Chemical Research
Medicinal Chemistry Applications
Structural Comparisons and Relationships
Comparison with Similar Quinoline Derivatives
Several compounds with structural similarities to 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride have been identified in the search results. These include:
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7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride: An isomeric compound with the chlorine atom in the ortho position of the phenyl ring
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8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride: A related compound lacking the 8-methyl group and having the chlorine at position 8 instead of 7
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7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride: Another isomeric compound with the chlorine atom in the para position of the phenyl ring
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7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: A compound with an isobutoxy group replacing the chlorine on the phenyl ring
These structural variations can significantly impact the compounds' properties and potential biological activities. The position of substituents affects the electronic distribution within the molecule, which in turn can influence binding interactions with biological targets. Additionally, variations in lipophilicity resulting from different substitution patterns can affect the compounds' pharmacokinetic properties.
Current Research and Future Directions
Future Research Opportunities
Several promising directions for future research on 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride can be identified:
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Comprehensive evaluation of its biological activities, including systematic screening against various bacterial strains, fungal species, parasites, and cancer cell lines
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Development of more efficient and environmentally friendly synthesis methods, potentially employing green chemistry principles
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Exploration of novel derivatives with optimized properties for specific applications in medicinal chemistry
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Investigation of structure-activity relationships through the synthesis and evaluation of a series of analogs with systematic structural variations
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Application of computational methods to predict the compound's interactions with biological targets and guide the design of improved derivatives
These research directions could significantly enhance our understanding of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride and expand its utility in various scientific disciplines.
Technological Applications
Beyond traditional medicinal chemistry applications, there may be opportunities to explore the potential of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride in emerging technological fields. These could include:
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Development of sensors or detection systems based on the compound's reactivity or spectroscopic properties
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Exploration of materials science applications, potentially utilizing the compound in the synthesis of functional polymers or other materials
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Investigation of catalytic applications, leveraging the quinoline structure and reactive functional group
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Use in nanotechnology, potentially as a component in the functionalization of nanoparticles or other nanomaterials
Such interdisciplinary applications could open new avenues for the utilization of this compound beyond its traditional contexts.
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